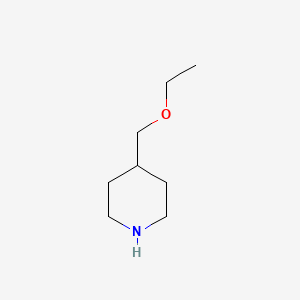

4-(Ethoxymethyl)piperidine

Übersicht

Beschreibung

4-(Ethoxymethyl)piperidine is a chemical compound belonging to the class of piperidine derivatives. It is characterized by the presence of an ethoxymethyl group attached to the piperidine ring. The molecular formula of this compound is C8H17NO, and it has a molecular weight of 143.23 g/mol .

Wirkmechanismus

Target of Action

It is known that piperidine, a structural component of 4-(ethoxymethyl)piperidine, is a key element in many pharmaceutical compounds

Mode of Action

Piperidine derivatives have been shown to interact with various signaling pathways, including stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb, which are crucial for the establishment of cancers . These interactions lead to inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .

Biochemical Pathways

While the specific biochemical pathways affected by this compound are not well-studied, piperidine has been shown to activate signaling pathways like NF-κB, PI3k/Aκt, etc., which are involved in cancer progression . It is also known to induce apoptosis through the caspase-dependent pathway .

Result of Action

Piperidine derivatives have been shown to have anticancer potential when used alone or in combination with other drugs . They lead to inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .

Biochemische Analyse

Biochemical Properties

4-(Ethoxymethyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can affect the metabolic pathways and the overall biochemical environment within the cell.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects can vary depending on the type of cell and the concentration of this compound used. In some cases, it has been observed to induce apoptosis or cell cycle arrest, highlighting its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes, leading to either inhibition or activation of their activity . For example, this compound can inhibit the activity of cholinesterase receptors by binding to their catalytic site, which involves interactions with amino acid residues such as tryptophan and phenylalanine . Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its efficacy and potency. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, which can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects . For example, in animal studies, varying doses of this compound have been shown to influence the immune system, with higher doses leading to immunotoxicity . It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The metabolic pathways of this compound can lead to the formation of various metabolites, which may have different biological activities. Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, this compound can be transported across cell membranes by specific transporters, influencing its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with other biomolecules and its overall biological activity. For example, its presence in the nucleus can influence gene expression, while its localization in the mitochondria can impact cellular metabolism.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethoxymethyl)piperidine typically involves the reaction of piperidine with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with ethanol to yield the final product . The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 2-4 hours.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is carried out under controlled conditions to optimize yield and purity. The final product is purified using distillation or recrystallization techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Ethoxymethyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; conditions: acidic or basic medium, temperature range of 25-50°C.

Reduction: Lithium aluminum hydride; conditions: anhydrous solvents, temperature range of 0-25°C.

Substitution: Nucleophiles such as amines or thiols; conditions: solvent medium (e.g., ethanol), temperature range of 25-60°C.

Major Products Formed:

Oxidation: Piperidone derivatives.

Reduction: Reduced piperidine derivatives.

Substitution: Substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

4-(Ethoxymethyl)piperidine serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural modifications can lead to compounds with enhanced biological activity, making it a valuable scaffold in drug discovery.

- Mechanism of Action : The compound interacts with specific molecular targets, including enzymes and receptors, acting as either an inhibitor or activator depending on the context. This interaction can influence metabolic pathways and signal transduction processes .

Anticancer Research

Recent studies have highlighted the anticancer potential of compounds derived from this compound. For instance, derivatives have shown promising results against various cancer cell lines, including:

- Colon Cancer : Compounds derived from this piperidine exhibited potent antiproliferative effects against HCT116 colon cancer cells, outperforming traditional chemotherapeutics like 5-fluorouracil .

- Breast Cancer : Significant growth inhibition was observed in MCF-7 breast cancer cells, indicating its potential as a treatment option .

Case Study: Anticancer Efficacy

A comparative analysis involving this compound derivatives demonstrated superior selectivity indices against cancer cells when compared to conventional treatments. The compound's ability to induce apoptosis and increase caspase activity suggests a mechanism involving programmed cell death pathways .

Neuropharmacology

The compound has also been investigated for its neuroprotective effects. Studies suggest that it may interact with neurotransmitter systems, providing therapeutic benefits for neurodegenerative disorders such as Alzheimer's disease.

- Alzheimer's Disease Therapy : Research indicates that piperidine derivatives can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial for cognitive function .

Case Study: Neuroprotective Effects

In animal models of Parkinson's disease, administration of this compound resulted in a significant reduction in neurodegeneration markers, highlighting its therapeutic potential in neuroprotection .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound derivatives have been documented, showing efficacy in modulating pro-inflammatory cytokines.

- Mechanism : The compound inhibits pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting its utility in treating inflammatory conditions .

Table 1: Summary of Biological Activities

Vergleich Mit ähnlichen Verbindungen

Piperidine: A basic six-membered ring containing one nitrogen atom.

Piperidone: A piperidine derivative with a ketone functional group.

Ethylpiperidine: A piperidine derivative with an ethyl group attached to the nitrogen atom.

Uniqueness of 4-(Ethoxymethyl)piperidine: this compound is unique due to the presence of the ethoxymethyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development .

Biologische Aktivität

4-(Ethoxymethyl)piperidine is a derivative of piperidine characterized by an ethoxymethyl substituent. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features may lead to significant interactions with various biological targets, making it a candidate for further research and development.

Chemical Structure and Properties

The molecular formula of this compound includes carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms. Its structure is defined by a piperidine ring with an ethoxymethyl group, which may enhance its solubility and biological activity compared to other piperidine derivatives.

Biological Activity

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:

- Enzyme Inhibition : Compounds related to this compound have shown significant interactions with enzymes, suggesting potential as enzyme inhibitors. This could be relevant in the treatment of diseases where enzyme modulation is beneficial .

- Anticancer Properties : Piperidine derivatives have been studied for their anticancer effects. For instance, piperidine compounds have demonstrated the ability to induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways . The potential for this compound in cancer therapy warrants further investigation.

- Antimicrobial Activity : Similar piperidine derivatives have been evaluated for their antimicrobial properties, showing effectiveness against various bacterial strains. This suggests that this compound could also possess antimicrobial activity .

The specific mechanisms through which this compound exerts its biological effects may involve:

- Modulation of Enzymatic Pathways : The compound may interfere with specific enzymatic pathways, potentially altering metabolic processes within cells.

- Receptor Binding : Interaction with various receptors could lead to changes in cellular signaling, contributing to its biological effects .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

- Aza-Michael Reaction : This method allows for the incorporation of different substituents on the piperidine ring, enhancing the compound's diversity and potential biological activity .

- Photoredox Catalysis : Recent advancements in synthetic techniques have introduced photoredox catalysis as a viable method for functionalizing piperidines, potentially increasing the yield and efficiency of synthesizing derivatives like this compound .

Case Studies and Research Findings

- Anticancer Studies : Research has demonstrated that piperidine derivatives can induce apoptosis in breast cancer cells through intrinsic apoptotic pathways. The activation of caspases following treatment with these compounds indicates their potential as anticancer agents .

- Enzyme Inhibition Studies : A study exploring new piperidine derivatives indicated that they could affect various enzymes and receptors, suggesting a broad spectrum of pharmacological activities applicable in medicine .

- Antimicrobial Evaluation : In silico methods have been employed to predict the biological activity spectra of piperidine derivatives, including their potential as antimicrobial agents. Such studies highlight the promising nature of these compounds in treating infections .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

4-(ethoxymethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-2-10-7-8-3-5-9-6-4-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXKNDCQREJHGRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589437 | |

| Record name | 4-(Ethoxymethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

265108-38-1 | |

| Record name | 4-(Ethoxymethyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=265108-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Ethoxymethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.